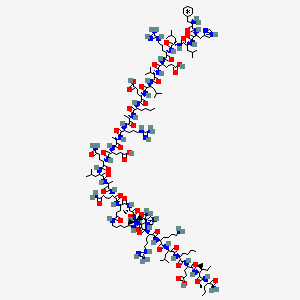
4-Cloro-3-(trifluorometoxi)benzaldehído
Descripción general
Descripción
4-Chloro-3-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative . It has a molecular weight of 224.57 and its molecular formula is C8H4ClF3O2 .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-(trifluoromethoxy)benzaldehyde is 1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H . Unfortunately, no further details about the molecular structure were found in the search results.Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethoxy)benzaldehyde has a refractive index n20/D 1.504 (lit.) . It has a boiling point of 218 °C (lit.) and a density of 1.45 g/mL at 25 °C (lit.) . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Investigación farmacéutica: agentes antibacterianos y antifúngicos
4-Cloro-3-(trifluorometoxi)benzaldehído: se ha utilizado en el diseño y síntesis de nuevos derivados de chalcona con posibles actividades antibacterianas y antifúngicas . Estos derivados han mostrado resultados prometedores contra cepas patógenas, ofreciendo una vía para el desarrollo de nuevos agentes antimicrobianos.
Ciencia de materiales: síntesis de colorantes azo y polímeros
En ciencia de materiales, este compuesto sirve como precursor en la síntesis de colorantes azo que contienen anillos de oxazolona, que son importantes para crear polímeros con propiedades de absorción de luz específicas .
Síntesis química: intermediario para moléculas complejas
El compuesto se utiliza como intermediario en la síntesis de moléculas complejas como 3′-[(3-trifluorometil-4-cloro)-bencilamino]-3′-desoxi-5′-O-trifenilmetil-β-D-timidina . Esto muestra su papel en la construcción de moléculas con posibles efectos terapéuticos.
Química analítica: agente fluorogénico
This compound: puede actuar como un agente fluorogénico en métodos espectrofluorométricos para cuantificar especímenes biológicos, ayudando en la detección y medición de compuestos específicos .
Ciencias de la vida: investigación sobre receptores sensibles al calcio
En ciencias de la vida, los derivados de este compuesto se han explorado como moduladores alostéricos de los receptores sensibles al calcio, que juegan un papel crucial en la regulación de la homeostasis del calcio .
Estudios ambientales: análisis de seguridad y peligros
Si bien no es una aplicación directa en estudios ambientales, los datos de seguridad y el análisis de peligros de This compound son críticos para comprender su impacto ambiental y los procedimientos de manejo durante la investigación .
Safety and Hazards
4-Chloro-3-(trifluoromethoxy)benzaldehyde may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, wear protective gloves/clothing/eye protection/face protection, and wash all exposed external body areas thoroughly after handling .
Mecanismo De Acción
Mode of Action
, indicating that it may interact with proteins or enzymes in the body. More detailed studies are required to understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It is known to be used in proteomics research , suggesting that it may be involved in protein-related pathways
Result of Action
It is known to be used in proteomics research , suggesting that it may have effects at the molecular and cellular levels
Action Environment
The compound should be used only outdoors or in a well-ventilated area . Contact with moisture should be avoided . These environmental factors can influence the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOCMBXDFQWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272228 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886499-59-8 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















